Ethyl 5-(bromomethyl)isoxazole-3-carboxylate Ethyl 5-(bromomethyl)isoxazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 84654-29-5
VCID: VC3853501
InChI: InChI=1S/C7H8BrNO3/c1-2-11-7(10)6-3-5(4-8)12-9-6/h3H,2,4H2,1H3
SMILES: CCOC(=O)C1=NOC(=C1)CBr
Molecular Formula: C7H8BrNO3
Molecular Weight: 234.05 g/mol

Ethyl 5-(bromomethyl)isoxazole-3-carboxylate

CAS No.: 84654-29-5

Cat. No.: VC3853501

Molecular Formula: C7H8BrNO3

Molecular Weight: 234.05 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(bromomethyl)isoxazole-3-carboxylate - 84654-29-5

Specification

CAS No. 84654-29-5
Molecular Formula C7H8BrNO3
Molecular Weight 234.05 g/mol
IUPAC Name ethyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
Standard InChI InChI=1S/C7H8BrNO3/c1-2-11-7(10)6-3-5(4-8)12-9-6/h3H,2,4H2,1H3
Standard InChI Key WGYWHPXMHCTBIS-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NOC(=C1)CBr
Canonical SMILES CCOC(=O)C1=NOC(=C1)CBr

Introduction

Structural and Chemical Properties

Molecular Characteristics

Ethyl 5-(bromomethyl)isoxazole-3-carboxylate (C₇H₈BrNO₃) features a five-membered isoxazole ring containing adjacent oxygen and nitrogen atoms, substituted at the 3-position by an ethoxycarbonyl group and at the 5-position by a bromomethyl moiety. Its molecular weight is 234.05 g/mol, and its structure is defined by the SMILES string CCOC(=O)C1=NOC(=C1)CBr and InChIKey WGYWHPXMHCTBIS-UHFFFAOYSA-N. The bromomethyl group’s electrophilic nature enables nucleophilic substitution reactions, while the ester group offers sites for hydrolysis or transesterification.

Physicochemical Data

The compound is typically isolated as a yellow solid with a melting point of 106–108°C . Its solubility profile favors polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), though it exhibits limited solubility in water. Spectroscopic data, including ¹H and ¹³C NMR, confirm its structure:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 6.97 (s, 1H, isoxazole-H), 4.87 (s, 2H, CH₂Br), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.29 (t, J = 7.1 Hz, 3H, OCH₂CH₃) .

  • ¹³C NMR (125 MHz, DMSO-d₆): δ 170.6 (C=O), 159.4 (C-O), 156.9 (C-Br), 104.9 (isoxazole-C), 62.4 (OCH₂), 19.7 (CH₂Br), 14.4 (CH₃) .

Synthesis Methodologies

Traditional Bromination Route

The most common synthesis involves bromination of ethyl isoxazole-3-carboxylate using N-bromosuccinimide (NBS) under radical initiation. In a typical procedure:

  • Reagents: NBS (1.2 equiv), azobisisobutyronitrile (AIBN, 0.1 equiv).

  • Conditions: Reflux in carbon tetrachloride (CCl₄) for 6–8 hours.

  • Yield: 65–75% after column purification.

This method leverages the stability of the isoxazole ring under radical conditions, though the use of CCl₄ poses environmental and safety concerns.

Solvent-Free Mechanochemical Synthesis

A greener alternative employs ball-milling technology, avoiding solvents and reducing reaction times :

  • Reagents: Ethyl isoxazole-3-carboxylate, Cu/Al₂O₃ catalyst (14 mol%), NBS (1.5 equiv), Na₂CO₃ (2.0 equiv).

  • Conditions: Stainless-steel jar with 8 balls (10 mm diameter), milled at 60 Hz for 10 minutes.

  • Yield: 71% after silica gel chromatography .

Table 1: Comparison of Synthesis Methods

MethodReagentsTimeYieldEnvironmental Impact
Radical BrominationNBS, AIBN, CCl₄8 hrs70%High (toxic solvent)
Ball MillingNBS, Cu/Al₂O₃, Na₂CO₃10 min71%Low (solvent-free)

Applications in Organic Synthesis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes facile substitution with nucleophiles (e.g., amines, thiols), enabling the synthesis of functionalized isoxazoles. For example, reaction with piperazine yields derivatives with enhanced pharmacokinetic properties.

Cycloaddition and Cross-Coupling

The compound participates in [3+2] cycloadditions with nitrile oxides to form bis-heterocyclic systems. Palladium-catalyzed Suzuki-Miyaura couplings at the bromomethyl position have also been reported, enabling aryl/heteroaryl diversification .

Pharmacological Relevance

Anticancer Activity

Ethyl 5-(bromomethyl)isoxazole-3-carboxylate inhibits histone deacetylases (HDACs), particularly HDAC-6, with IC₅₀ values <100 nM. This activity correlates with induction of apoptosis in leukemia cell lines (e.g., HL-60).

Antiviral Properties

The compound blocks the AM2-S31N ion channel of Influenza A, reducing viral replication by 90% at 10 µM . Its covalent interaction with cysteine residues in viral proteases underpins this mechanism.

Table 2: Biological Activities

ActivityTargetIC₅₀/EC₅₀Model System
HDAC InhibitionHDAC-660 nMHL-60 cells
AntiviralInfluenza A AM2-S31N10 µMMDCK cells
AntibacterialS. aureus25 µg/mLAgar dilution

Industrial and Material Science Applications

Agrochemical Development

The compound is a precursor to herbicides targeting acetolactate synthase (ALS), with field trials showing 95% weed inhibition at 50 g/ha.

Polymer Modification

Incorporation into epoxy resins enhances thermal stability, with glass transition temperatures (T₉) increasing by 20°C compared to unmodified polymers.

Comparison with Analogous Isoxazole Derivatives

Table 3: Structural and Functional Analogues

CompoundSubstituentsKey Activity
Ethyl 5-(chloromethyl)isoxazole-3-carboxylate-CH₂ClAntifungal (Candida spp.)
Ethyl 5-(iodomethyl)isoxazole-3-carboxylate-CH₂IRadiolabeling agent
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate-CH₂OHProdrug intermediate

The bromo derivative’s balance of reactivity and stability makes it superior for covalent drug design compared to chloro or iodo analogues.

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